

A Technical Guide to Sulfo-Cy3-Methyltetrazine for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Cy3-Methyltetrazine

Cat. No.: B12280861

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of **Sulfo-Cy3-Methyltetrazine** in copper-free click chemistry, a powerful bioconjugation technique with broad utility in research and drug development. We will delve into its chemical and spectral properties, provide detailed experimental protocols for its use in various applications, and present visual workflows to facilitate a comprehensive understanding of this versatile reagent.

Introduction to Sulfo-Cy3-Methyltetrazine and Copper-Free Click Chemistry

Sulfo-Cy3-Methyltetrazine is a water-soluble fluorescent probe that combines the bright and photostable cyanine dye, Sulfo-Cy3, with a highly reactive methyltetrazine moiety. This combination makes it an exceptional tool for bioorthogonal labeling through copper-free click chemistry.

The key reaction is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between the methyltetrazine group and a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. This reaction is characterized by its extraordinary speed and specificity, proceeding rapidly under physiological conditions without the need for cytotoxic copper catalysts.^{[1][2]} This biocompatibility makes it ideal for labeling and imaging biomolecules in living cells and organisms.^[2]

Properties of Sulfo-Cy3-Methyltetrazine

The performance of a fluorescent probe is dictated by its chemical and spectral properties.

Sulfo-Cy3-Methyltetrazine is designed for high performance in aqueous environments, a critical feature for most biological applications.

Property	Value	Reference(s)
Molecular Formula	C ₄₂ H ₄₉ N ₇ O ₁₀ S ₃	[3]
Molecular Weight	908.10 g/mol	[3]
Appearance	Dark red solid	
Solubility	Water, DMSO, DMF	[4]
Excitation Maximum (λ _{ex})	~555 nm	[5]
Emission Maximum (λ _{em})	~570 nm	[5]
Extinction Coefficient	~150,000 cm ⁻¹ M ⁻¹ at 555 nm	[5]
Quantum Yield	High	[6]
Storage	-20°C, protected from light and moisture	[4]

The Copper-Free Click Chemistry Reaction

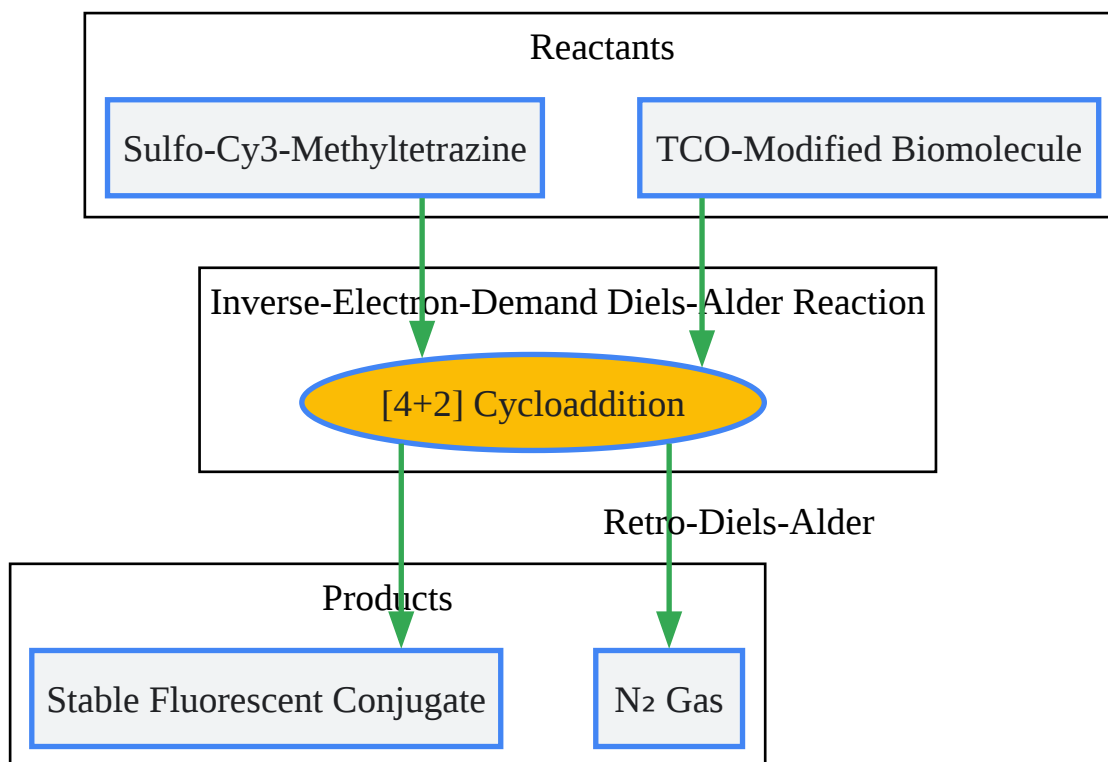
The core of this technology is the highly efficient and bioorthogonal reaction between a tetrazine and a TCO. The methyl group on the tetrazine ring provides a good balance of high reactivity and stability in aqueous solutions.[4]

Reaction Kinetics

The iEDDA reaction between methyltetrazine and TCO derivatives is exceptionally fast, with second-order rate constants typically in the range of 1,000 to 10,000 M⁻¹s⁻¹. [4] This rapid kinetics allows for efficient labeling at low concentrations of reactants, minimizing potential off-target effects and cellular toxicity. While specific kinetic data for **Sulfo-Cy3-Methyltetrazine** with every TCO derivative is not exhaustively published, the rates for methyltetrazine reactions are a reliable indicator of its high reactivity.[4]

Reaction Mechanism

The reaction proceeds via a [4+2] cycloaddition, where the tetrazine acts as the diene and the TCO as the dienophile. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine conjugate. This irreversible reaction drives the conjugation to completion.



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Copper-Free Click Chemistry Reaction Mechanism.

Experimental Protocols

This section provides detailed protocols for common applications of **Sulfo-Cy3-Methyltetrazine**. These should be considered as starting points, and optimization may be necessary for specific experimental systems.

Labeling of TCO-Modified Proteins

This protocol describes the labeling of a protein that has been pre-functionalized with a TCO group.

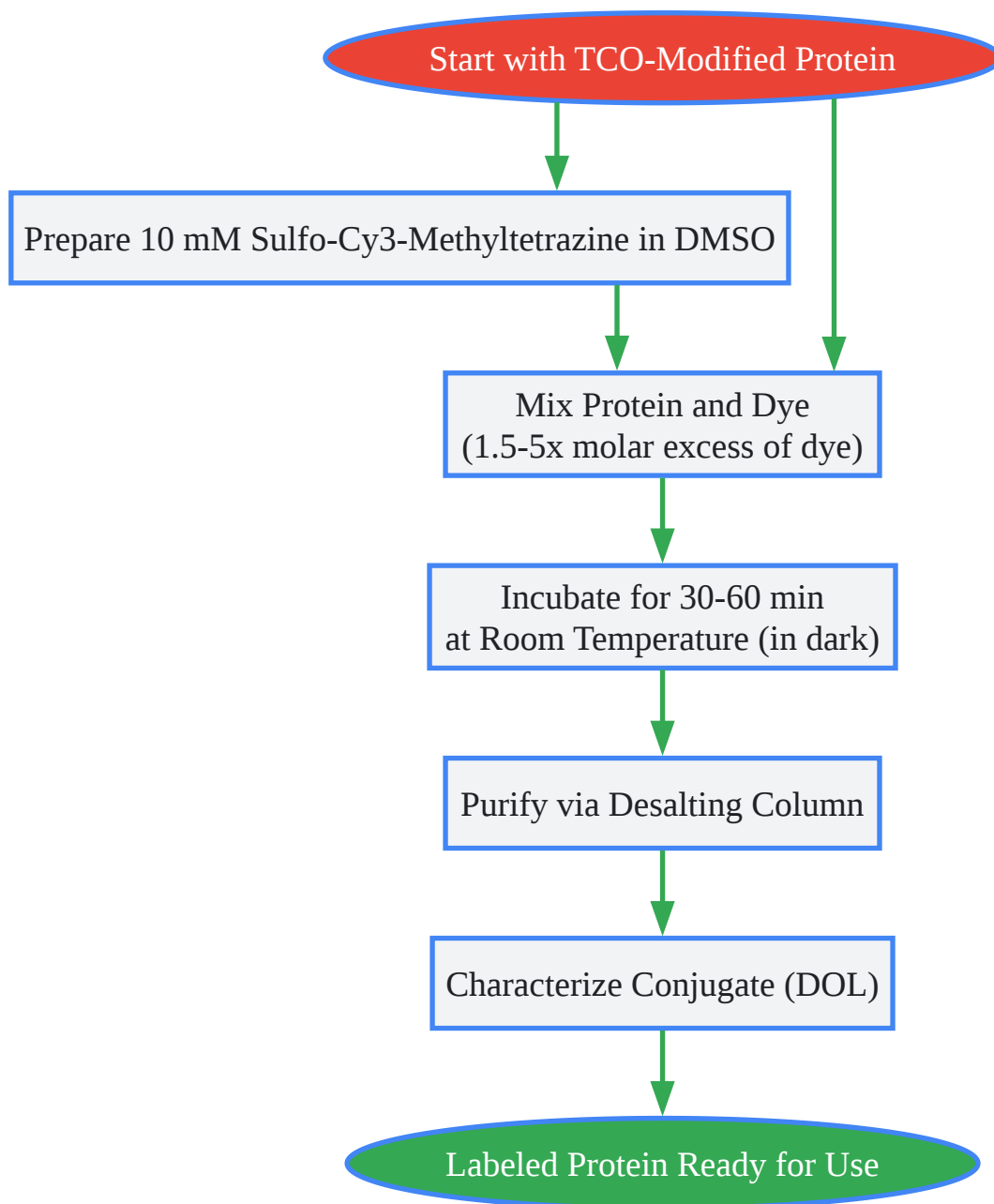
Materials:

- TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
- **Sulfo-Cy3-Methyltetrazine**
- Anhydrous DMSO
- Reaction Buffer (e.g., PBS, pH 7.4)
- Desalting column (e.g., PD-10)

Procedure:

- Prepare **Sulfo-Cy3-Methyltetrazine** Stock Solution: Dissolve **Sulfo-Cy3-Methyltetrazine** in anhydrous DMSO to a final concentration of 10 mM.
- Prepare Protein Solution: Prepare the TCO-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.
- Reaction Incubation:
 - Add a 1.5 to 5-fold molar excess of the **Sulfo-Cy3-Methyltetrazine** stock solution to the TCO-modified protein solution.
 - Incubate the reaction for 30-60 minutes at room temperature, protected from light.
- Purification:
 - Remove the unreacted **Sulfo-Cy3-Methyltetrazine** using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
 - Collect the fractions containing the labeled protein.
- Characterization:

- Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 555 nm (for Sulfo-Cy3).



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Workflow for Labeling TCO-Modified Proteins.

Immunofluorescence Staining of Cells

This protocol outlines a two-step labeling strategy for immunofluorescence, involving a TCO-conjugated secondary antibody followed by reaction with **Sulfo-Cy3-Methyltetrazine**.

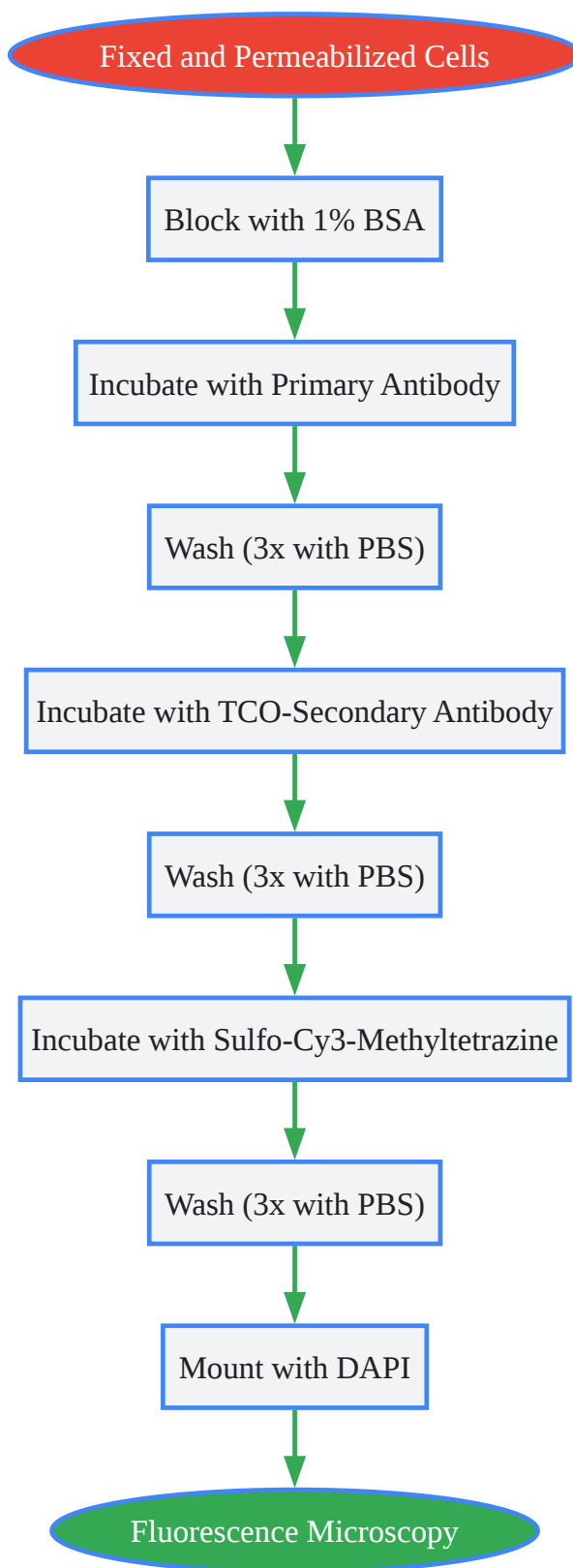
Materials:

- Cells cultured on coverslips
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Primary antibody
- TCO-conjugated secondary antibody
- **Sulfo-Cy3-Methyltetrazine**
- Mounting medium with DAPI

Procedure:

- Cell Preparation:
 - Fix cells with Fixation Buffer for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize cells with Permeabilization Buffer for 10 minutes (if targeting intracellular antigens).
 - Wash three times with PBS.
- Blocking: Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.

- Wash: Wash three times with PBS.
- Secondary Antibody Incubation: Incubate with the TCO-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
- Wash: Wash three times with PBS.
- Click Reaction:
 - Prepare a 5-20 μ M solution of **Sulfo-Cy3-Methyltetrazine** in PBS.
 - Incubate the cells with the **Sulfo-Cy3-Methyltetrazine** solution for 30 minutes at room temperature, protected from light.
- Final Washes and Mounting:
 - Wash three times with PBS.
 - Mount the coverslips with mounting medium containing DAPI.
- Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for DAPI and Cy3.



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Immunofluorescence Staining Workflow.

Flow Cytometry Analysis

This protocol is for labeling cell surface antigens for flow cytometry analysis using a TCO-conjugated primary or secondary antibody.

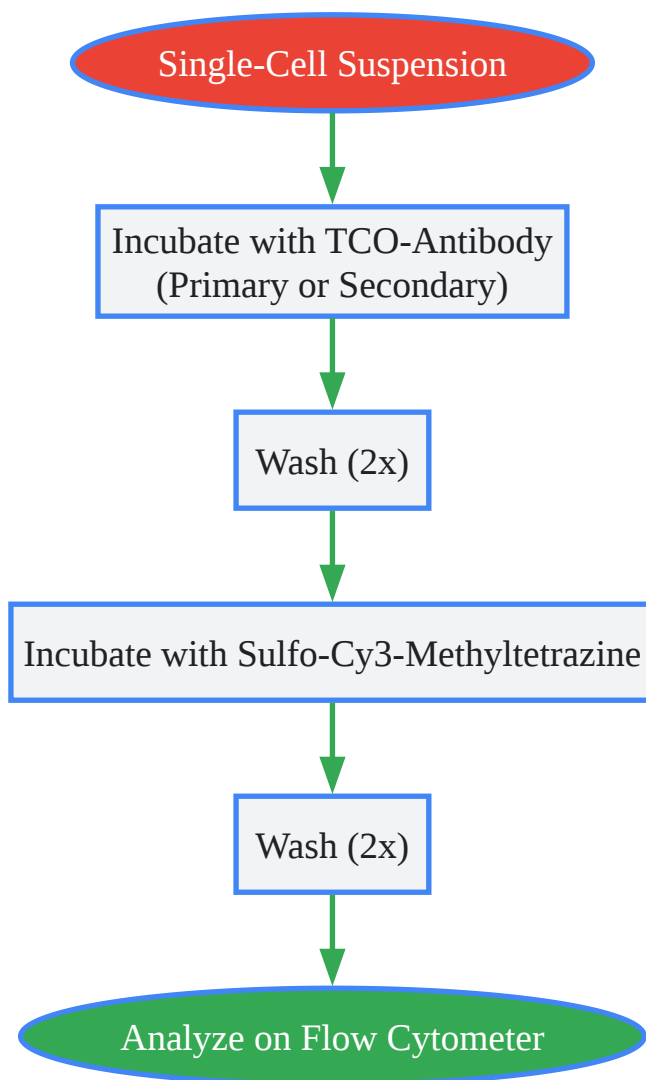
Materials:

- Single-cell suspension
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
- Primary antibody (can be TCO-conjugated)
- TCO-conjugated secondary antibody (if the primary is not conjugated)
- **Sulfo-Cy3-Methyltetrazine**
- Fixable viability dye (optional)

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension at a concentration of 1×10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
 - (Optional) Stain with a fixable viability dye according to the manufacturer's protocol.
- Blocking (Optional): Incubate cells with an Fc block to prevent non-specific antibody binding.
- Antibody Staining:
 - If using a TCO-conjugated primary antibody, incubate the cells with the antibody for 30 minutes on ice, protected from light.
 - If using an unconjugated primary antibody, incubate for 30 minutes on ice, wash once, and then incubate with a TCO-conjugated secondary antibody for 30 minutes on ice, protected from light.

- Wash: Wash the cells twice with Flow Cytometry Staining Buffer.
- Click Reaction:
 - Resuspend the cells in a 5-20 μM solution of **Sulfo-Cy3-Methyltetrazine** in Flow Cytometry Staining Buffer.
 - Incubate for 30 minutes on ice, protected from light.
- Final Washes: Wash the cells twice with Flow Cytometry Staining Buffer.
- Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and analyze on a flow cytometer equipped with a laser and filter set appropriate for Cy3.



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Flow Cytometry Labeling Workflow.

Conclusion

Sulfo-Cy3-Methyltetrazine is a high-performance fluorescent probe that leverages the power of copper-free click chemistry for robust and specific biomolecule labeling. Its excellent water solubility, bright fluorescence, and the rapid and bioorthogonal nature of the tetrazine-TCO ligation make it an invaluable tool for a wide range of applications, from protein conjugation to advanced cellular imaging. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively employ **Sulfo-Cy3-Methyltetrazine** to advance their scientific discoveries.

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- To cite this document: BenchChem. [A Technical Guide to Sulfo-Cy3-Methyltetrazine for Copper-Free Click Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12280861#sulfo-cy3-methyltetrazine-for-copper-free-click-chemistry]

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